4-Methyl-N-(2-oxo-propyl)-benzamide
Description
4-Methyl-N-(2-oxo-propyl)-benzamide is a benzamide derivative featuring a methyl-substituted aromatic ring and a 2-oxo-propylamide side chain. Benzamides are widely studied for their bioactivity, including enzyme inhibition (e.g., PTP1B in ) and roles in metal-catalyzed reactions (e.g., N,O-bidentate directing groups in ). The 2-oxo-propyl moiety may influence solubility, reactivity, and binding interactions, as seen in analogs with ketone-containing side chains (e.g., ).
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methyl-N-(2-oxopropyl)benzamide |
InChI |
InChI=1S/C11H13NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
MVNJWFVAYSIJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Methyl-N-(2-oxo-propyl)-benzamide can be achieved through several routes. One common method involves the reaction of p-toluoyl chloride with 2-amino-1-propanone under basic conditions. The reaction typically proceeds as follows:
Starting Materials:
p-Toluoyl chloride and 2-amino-1-propanone.Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
p-Toluoyl chloride is added dropwise to a solution of 2-amino-1-propanone in an appropriate solvent (e.g., dichloromethane) while maintaining the temperature at around 0-5°C. The mixture is then stirred at room temperature for several hours.Isolation: The product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield optimization.
Chemical Reactions Analysis
4-Methyl-N-(2-oxo-propyl)-benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO₄, CrO₃), reducing agents (e.g., LiAlH₄, NaBH₄), and nucleophiles (e.g., amines, alcohols).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methyl-N-(2-oxo-propyl)-benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-oxo-propyl)-benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This interaction can alter the enzyme’s activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences and similarities between 4-Methyl-N-(2-oxo-propyl)-benzamide and related benzamide/sulfonamide derivatives:
Key Structural and Functional Insights
Core Functional Groups :
- Benzamide vs. Sulfonamide : Sulfonamides (e.g., ) exhibit stronger acidity and hydrogen-bonding capacity compared to benzamides, impacting receptor binding (e.g., DHPS inhibition in ).
- Ketone vs. Hydroxyl Substituents : The 2-oxo-propyl group in the target compound may enhance electrophilicity compared to the hydroxyl group in ’s derivative, affecting reactivity in synthetic applications.
Synthetic Routes :
- Multi-component reactions () enable complex substituent incorporation, while stepwise condensations () are preferred for simpler derivatives.
Bioactivity Hypotheses :
- The target compound’s ketone group could facilitate interactions with enzymes (e.g., PTP1B in ), while sulfonamide analogs () may target bacterial pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
